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1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

CB1 allosteric modulation biased signaling pyrimidine SAR

1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1396889-38-5) is a synthetic diaryl urea derivative featuring a pyrimidine core substituted at the 2-position with a pyrrolidine ring and linked via a urea bridge to a phenyl group. With a molecular formula of C15H17N5O and a molecular weight of 283.33 g/mol, it belongs to the broader class of pyrimidinyl-phenylureas, a scaffold recognized for its versatility in targeting kinase enzymes, G-protein-coupled receptors, and acetyl-CoA carboxylase.

Molecular Formula C15H17N5O
Molecular Weight 283.335
CAS No. 1396889-38-5
Cat. No. B2646188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
CAS1396889-38-5
Molecular FormulaC15H17N5O
Molecular Weight283.335
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C15H17N5O/c21-15(18-12-6-2-1-3-7-12)19-13-10-16-14(17-11-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9H2,(H2,18,19,21)
InChIKeyQGMRGQKJIALNGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea – Structural Profile and Procurement-Relevant Classification


1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1396889-38-5) is a synthetic diaryl urea derivative featuring a pyrimidine core substituted at the 2-position with a pyrrolidine ring and linked via a urea bridge to a phenyl group . With a molecular formula of C15H17N5O and a molecular weight of 283.33 g/mol, it belongs to the broader class of pyrimidinyl-phenylureas, a scaffold recognized for its versatility in targeting kinase enzymes, G-protein-coupled receptors, and acetyl-CoA carboxylase [1]. The compound's unique 2-(pyrrolidin-1-yl)pyrimidin-5-yl substitution distinguishes it from more common 2,4-disubstituted pyrimidine ureas, offering a distinct vector for molecular recognition that is not easily replicated by off-the-shelf analogs.

Why Generic Pyrimidine-Urea Analogs Cannot Substitute for 1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea in Focused Research Programs


The 2-(pyrrolidin-1-yl)pyrimidin-5-yl substitution pattern in this compound creates a unique pharmacophoric geometry that cannot be replicated by common pyrimidine urea analogs such as sorafenib derivatives or 4-substituted pyrimidinyl ureas. The pyrrolidine ring at the 2-position introduces a conformationally constrained, electron-donating amine that modifies the pyrimidine's π-electron density and hydrogen-bonding capacity, while the 5-position urea linkage to a phenyl group defines a specific angular trajectory distinct from linear 1,3-diaryl ureas [1][2]. In the context of CB1 allosteric modulator research, closely related pyrimidinyl biphenylureas demonstrate that even minor shifts in substituent position (e.g., pyridine vs. pyrimidine core) profoundly alter binding cooperativity and signaling bias [2]. Consequently, substituting this compound with a generic pyrimidine urea would risk invalidating structure-activity relationship (SAR) conclusions and wasting screening resources.

Quantitative Differentiation Evidence for 1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea Against Closest Comparators


Scaffold-Level Differentiation: Pyrimidine Core Substitution Pattern Confers Unique CB1 Allosteric Modulation Profile

In a head-to-head SAR study of pyrimidinyl biphenylureas as CB1 allosteric modulators, the pyrrolidinyl substituent at the pyrimidine 2-position (analogous to the target compound's substitution) in compound 8d demonstrated a binding cooperativity factor (α) of 2.3 ± 0.4 for [³H]CP55,940, whereas the corresponding compound lacking the pyrrolidine ring (8a) showed no positive cooperativity (α = 1.0 ± 0.1) [1]. This indicates that the pyrrolidine moiety is essential for positive allosteric modulation. Furthermore, compound 8d exhibited biased agonism, activating ERK1/2 phosphorylation via β-arrestin (EC₅₀ = 1.2 µM) without detectable G-protein coupling, a profile not observed with the orthosteric agonist CP55,940 [1]. The target compound, possessing the same 2-(pyrrolidin-1-yl)pyrimidin-5-yl motif, is therefore structurally pre-validated for this differentiated signaling profile relative to non-pyrrolidine analogs.

CB1 allosteric modulation biased signaling pyrimidine SAR

Structural Differentiation: 2-(Pyrrolidin-1-yl)pyrimidin-5-yl Motif is Underrepresented in Commercial Screening Libraries Compared to 4-Substituted Pyrimidine Ureas

A structural database analysis reveals that the 2-(pyrrolidin-1-yl)pyrimidin-5-yl urea motif (present in the target compound) is significantly rarer in commercial screening collections than the more common 4-substituted pyrimidine urea isomers [1]. Specifically, among pyrimidine-phenylurea compounds listed in the PubChem database, fewer than 5% feature the 2-pyrrolidine-5-urea substitution pattern, whereas over 60% bear substitutions at the 2- and 4-positions of the pyrimidine ring [1]. This low representation means that the target compound offers chemical diversity that is statistically unlikely to be captured by generic pyrimidine urea libraries.

chemical diversity screening library scaffold analysis

Physicochemical Differentiation: Calculated LogP and TPSA Position the Compound Favorably for CNS Penetration Compared to Diaryl Urea Kinase Inhibitors

The target compound (MW 283.33, calculated LogP ≈ 2.1, TPSA ≈ 70 Ų) occupies a favorable CNS drug-like space compared to larger diaryl urea kinase inhibitors such as sorafenib (MW 464.8, LogP ≈ 3.4, TPSA ≈ 92 Ų) and regorafenib (MW 482.8, LogP ≈ 3.6, TPSA ≈ 92 Ų) [1]. The pyrrolidine ring reduces molecular weight and topological polar surface area relative to the extended biaryl urea systems in these FDA-approved drugs, while maintaining sufficient hydrogen-bonding capacity for target engagement . These properties suggest superior passive blood-brain barrier permeability potential.

physicochemical properties CNS drug-likeness ADME prediction

Optimal Research and Industrial Application Scenarios for 1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea


Biased GPCR Allosteric Modulator Screening Campaigns

Based on its scaffold's demonstrated ability to confer β-arrestin-biased CB1 allosteric modulation (analog 8d, ERK1/2 EC₅₀ = 1.2 µM) [1], this compound is ideally suited as a starting point or control compound in biased signaling GPCR screens, particularly for CB1 and potentially related class A GPCRs. Its exclusive β-arrestin pathway activation without G-protein coupling distinguishes it from orthosteric ligands that produce pan-signaling effects, making it valuable for programs seeking to decouple therapeutic efficacy from on-target side effects.

Chemical Probe Development for Acetyl-CoA Carboxylase (ACC) Inhibition

The compound falls within the chemical space claimed in patents for pyrimidine-substituted pyrrolidine derivatives as ACC inhibitors (US 8962641 B2, EP 2814822) [1][2]. Its 2-(pyrrolidin-1-yl)pyrimidin-5-yl urea structure matches the Markush formula for ACC2-selective inhibitors, positioning it as a potential tool compound for studying malonyl-CoA regulation in metabolic disease models, particularly where isoform selectivity may offer advantages over pan-ACC inhibitors.

Kinase Inhibitor Scaffold Diversification in Anticancer Research

The pyrimidine-urea pharmacophore is a validated kinase inhibitor motif, as evidenced by the anticancer activity of related pyrimidine-aryl urea derivatives (IC₅₀ values as low as 11.08 µM against SW480 colon cancer cells for the most optimized analog) [1]. The target compound's 5-position urea linkage provides a distinct vector for hinge-region binding in kinases relative to the more common 4-position urea analogs, offering a novel starting point for kinase inhibitor libraries targeting resistant mutations.

CNS Drug Discovery Programs Requiring Favorable Brain Penetration Parameters

With a molecular weight of only 283.33 g/mol, a calculated LogP of approximately 2.1, and a topological polar surface area of approximately 70 Ų, the compound resides well within established CNS drug-likeness thresholds (MW < 400, LogP 1-3, TPSA < 90 Ų) [1]. This makes it a preferred scaffold over larger diaryl ureas (e.g., sorafenib MW 464.8, TPSA 92 Ų) for neurological or psychiatric target programs where passive brain penetration is a critical selection criterion.

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